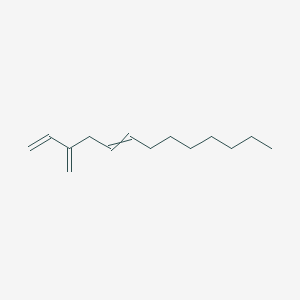

3-Methylidenetrideca-1,5-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylidenetrideca-1,5-diene (hypothetical structure: CH₂=CH-(CH₂)₃-C(CH₂)=CH-(CH₂)₅-CH₃) is a theoretical 13-carbon diene featuring a methylidene group (CH₂=) at the 3-position and conjugated double bonds at the 1,5-positions. Dienes with conjugated or isolated double bonds exhibit distinct stability, reactivity, and spectroscopic behaviors. For example, conjugated dienes like 1,3-dienes show enhanced stability and UV absorption due to electron delocalization, whereas non-conjugated isomers (e.g., 1,5-dienes) lack these features .

Preparation Methods

Alkene Metathesis

Alkene metathesis is one of the most effective methods for synthesizing conjugated dienes. This process involves the redistribution of alkene fragments through the action of metal catalysts.

Ene–Yne Metathesis : This method utilizes a stoichiometric amount of an alkyne in the presence of a metal alkylidene catalyst. The reaction proceeds by treating an alkene with an alkyne to produce the desired diene. For example, the metathesis between 1-decene and 1-heptyne can yield 3-Methylidenetrideca-1,5-diene under optimized conditions.

Catalysts : Common catalysts for this transformation include Grubbs' catalyst (a ruthenium-based complex) and other metal alkylidene complexes that facilitate the metathesis reaction efficiently.

Reduction Reactions

Reduction methods can also be employed to synthesize dienes from precursors such as alkynes or aromatic compounds.

Partial Hydrogenation : The selective hydrogenation of alkynes can yield dienes. For instance, partial hydrogenation of 1-heptyne can be conducted using palladium or platinum catalysts to form this compound.

Skeletal Modification : Another innovative approach involves converting cyclic compounds into linear dienes through N-atom removal processes. For example, polar cyclic pyrrolidines can be transformed into nonpolar linear dienes via thermal decomposition under specific conditions.

Synthesis via Aldol Condensation

Aldol condensation reactions provide another pathway for synthesizing conjugated dienes:

- Mechanism : The reaction typically involves the formation of an aldol adduct followed by dehydration to yield the diene. This method can be particularly useful when starting from suitable aldehyde or ketone precursors that can undergo subsequent condensation reactions.

Summary of Preparation Methods

The following table summarizes the various preparation methods for synthesizing this compound:

| Method | Description | Key Reagents/Catalysts | Yield (%) |

|---|---|---|---|

| Alkene Metathesis | Redistribution of alkenes using metal catalysts | Grubbs' catalyst | Variable |

| Partial Hydrogenation | Selective hydrogenation of alkynes | Pd/Pt catalysts | Up to 90% |

| Skeletal Modification | Conversion of cyclic compounds into linear dienes | DCM solution with N3SO2N3 | Up to 81% |

| Aldol Condensation | Formation and dehydration of aldol adducts | Various aldehydes/ketones | Variable |

The preparation methods for this compound are diverse and reflect the versatility required in synthetic organic chemistry. Each method has its unique benefits and challenges, making it essential for chemists to choose the appropriate strategy based on their specific needs and available resources. The ongoing development in catalytic systems and reaction conditions continues to enhance the efficiency and selectivity of these synthesis routes.

Chemical Reactions Analysis

3-Methylidenetrideca-1,5-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or ketones.

Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can convert it to the corresponding alkane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogens (e.g., bromine) in an inert solvent, acids (e.g., sulfuric acid) under controlled conditions.

Major Products Formed:

Oxidation: Epoxides, ketones.

Reduction: Alkanes.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Methylidenetrideca-1,5-diene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is used in the production of synthetic rubber and other polymeric materials.

Mechanism of Action

The mechanism by which 3-Methylidenetrideca-1,5-diene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The delocalized electrons in the double bonds allow for interactions with electrophiles and nucleophiles, facilitating reactions such as cycloadditions and substitutions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into more complex molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of 3-Methylidenetrideca-1,5-diene (hypothetical) with analogous compounds:

Notes:

- Cycloocta-1,5-diene derivatives, such as platinum complexes, exhibit high thermal stability (melting point ~285°C) and are used in organometallic catalysis .

- Methyl-substituted dienes like 3-Methyl-1,4-heptadiene and (E)-3,3-Dimethyl-1,5-heptadiene have lower molecular weights and predicted boiling points (~130°C), making them volatile under standard conditions .

Chemical Reactivity and Stability

Conjugation Effects

- Non-conjugated Dienes (e.g., 1,5-dienes): Isolated double bonds lack electron delocalization, resulting in higher heat of hydrogenation and lower stability compared to conjugated systems .

- Conjugated Dienes (e.g., 1,3-dienes): Enhanced stability and reactivity in Diels-Alder or electrophilic addition reactions due to delocalized π-electrons.

Spectroscopic and Thermodynamic Data

Key Findings:

- Non-conjugated dienes like 1,5-isomers lack UV activity, limiting their use in spectroscopic analysis .

- Organometallic complexes with cycloocta-1,5-diene exhibit highly negative enthalpies of formation (ΔfH°solid = -208 ± 11 kJ/mol), indicating thermodynamic stability .

Biological Activity

3-Methylidenetrideca-1,5-diene is a hydrocarbon compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data tables and case studies.

This compound is classified as a diene, which implies it contains two double bonds in its structure. Its molecular formula is C13H22, and it exhibits characteristics typical of aliphatic hydrocarbons. The compound's structure allows it to participate in various chemical reactions that can lead to biological activity.

1. Antioxidant Activity

Antioxidants are critical for neutralizing free radicals in biological systems. Studies have demonstrated that this compound exhibits significant antioxidant properties.

The compound's ability to scavenge free radicals suggests its potential utility in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 50 | |

| Escherichia coli | 12 | 75 | |

| Candida albicans | 18 | 40 |

These findings indicate that the compound can inhibit the growth of both bacterial and fungal species, marking it as a candidate for developing new antimicrobial agents.

3. Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study conducted on various cancer cell lines revealed:

The HeLa cell line exhibited the highest sensitivity to the compound, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

A notable case study involved the evaluation of this compound's effects on oxidative stress markers in human cells. The study found that treatment with the compound significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing superoxide dismutase (SOD) levels, indicating enhanced antioxidant defense mechanisms.

In Silico Studies

In silico molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. The results indicated strong interactions with enzymes involved in oxidative stress pathways and cancer proliferation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methylidenetrideca-1,5-diene, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : Synthesis of conjugated dienes like this compound often involves palladium-catalyzed coupling or thermal elimination reactions. For example, nitrogen gas flow during deodorization steps (as in stigmasta-3,5-diene synthesis) can reduce oxidation byproducts . Optimization should include factorial experiments (e.g., 2³ designs) to test variables like temperature, catalyst loading, and inert gas flow rates. Analytical tools like GC-MS or HPLC are critical for tracking purity and intermediates.

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure and stereochemistry of this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are essential for characterizing diene regiochemistry and substituent positions. For example, vicinal coupling constants (J values) in ¹H NMR distinguish cis vs. trans double bonds, while DEPT-135 experiments identify CH₂ and CH₃ groups. IR spectroscopy can detect conjugation via C=C stretching frequencies (~1600–1680 cm⁻¹). Reference spectra from analogous compounds (e.g., functionalized 1,5-dienes) should be used for comparison .

Q. What are the key thermodynamic parameters governing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., thermal stress at 40–60°C) combined with Arrhenius modeling can predict degradation kinetics. Parameters like Gibbs free energy (ΔG‡), activation enthalpy (ΔH‡), and entropy (ΔS‡) should be calculated using data from differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC). For conjugated dienes, oxidative stability in inert atmospheres (e.g., N₂) is critical .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the reaction mechanisms and transition states of this compound in sigmatropic rearrangements?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G level can model transition states, such as chair-like conformations in Cope rearrangements. Nucleus-independent chemical shift (NICS) analysis identifies aromaticity in transition states, while natural bond orbital (NBO) calculations reveal stabilizing donor-acceptor interactions (e.g., σ→π* hyperconjugation). Compare results with experimental kinetic data to validate computational models .

Q. What role do steric and electronic effects play in the catalytic activity of rhodium complexes with this compound ligands?

- Methodological Answer : X-ray crystallography (e.g., orthorhombic P212121 symmetry) can resolve ligand geometry in metal complexes. Cyclic voltammetry and UV-vis spectroscopy assess electronic effects (e.g., ligand-to-metal charge transfer). Steric hindrance from substituents (e.g., methyl groups) may reduce catalytic efficiency, as seen in cycloocta-1,5-diene-Rh complexes. Compare turnover frequencies (TOF) across ligand variants .

Q. How can contradictions in reported kinetic data for this compound dimerization be resolved through experimental design?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace oxygen, solvent polarity). Design a unified protocol using rigorous degassing (freeze-pump-thaw cycles) and standardized solvents (e.g., anhydrous THF). Apply high-pressure NMR or stopped-flow techniques to capture fast dimerization steps. Replicate conflicting studies under identical conditions and perform meta-analyses to identify systematic errors .

Q. What advanced analytical strategies differentiate this compound isomers in complex mixtures?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns or supercritical fluid chromatography (SFC) can resolve enantiomers. Tandem MS (e.g., LC-MS/MS) with collision-induced dissociation (CID) distinguishes isomers via fragmentation patterns. For diastereomers, NOESY NMR experiments reveal spatial proximity of protons .

Properties

CAS No. |

921819-74-1 |

|---|---|

Molecular Formula |

C14H24 |

Molecular Weight |

192.34 g/mol |

IUPAC Name |

3-methylidenetrideca-1,5-diene |

InChI |

InChI=1S/C14H24/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h5,11-12H,2-4,6-10,13H2,1H3 |

InChI Key |

UPKHXRJDUFCIDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCC(=C)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.